molecular formula C8H16N2O4 B13839355 N-(((2R,3R,4R,5S)-3,4,5-Trihydroxypiperidin-2-YL)methyl)acetamide

N-(((2R,3R,4R,5S)-3,4,5-Trihydroxypiperidin-2-YL)methyl)acetamide

Cat. No.: B13839355
M. Wt: 204.22 g/mol
InChI Key: CHPVVUHEWNQOBM-ULAWRXDQSA-N
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Description

N-(((2R,3R,4R,5S)-3,4,5-Trihydroxypiperidin-2-yl)methyl)acetamide is a piperidine-derived compound characterized by a hydroxyl-rich stereochemistry and an acetamide side chain. Its molecular formula is C9H18N2O4 (MW: 218.25 g/mol), with a piperidin-2-yl core substituted with three hydroxyl groups at positions 3, 4, and 5, and an acetamide group at the methylene-linked position 2 .

Properties

Molecular Formula

C8H16N2O4

Molecular Weight

204.22 g/mol

IUPAC Name

N-[[(2R,3R,4R,5S)-3,4,5-trihydroxypiperidin-2-yl]methyl]acetamide

InChI

InChI=1S/C8H16N2O4/c1-4(11)9-2-5-7(13)8(14)6(12)3-10-5/h5-8,10,12-14H,2-3H2,1H3,(H,9,11)/t5-,6+,7-,8-/m1/s1

InChI Key

CHPVVUHEWNQOBM-ULAWRXDQSA-N

Isomeric SMILES

CC(=O)NC[C@@H]1[C@H]([C@@H]([C@H](CN1)O)O)O

Canonical SMILES

CC(=O)NCC1C(C(C(CN1)O)O)O

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-Acetamido-1,2-dideoxynojirimycin typically involves a stereoselective approach. One common method starts with the nucleophilic ring opening of an epoxide or a cyclic sulfate obtained from a key intermediate.

Industrial Production Methods: Industrial production of 2-Acetamido-1,2-dideoxynojirimycin follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to achieve high yields and purity. The use of protecting groups and selective deprotection steps is crucial to ensure the integrity of the final product .

Chemical Reactions Analysis

Types of Reactions: 2-Acetamido-1,2-dideoxynojirimycin undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed: The major products formed from these reactions include various derivatives of 2-Acetamido-1,2-dideoxynojirimycin, such as ureido derivatives and other functionalized iminosugars .

Mechanism of Action

2-Acetamido-1,2-dideoxynojirimycin exerts its effects by inhibiting hexosaminidases. It mimics the transition state of the enzyme’s natural substrate, thereby binding to the active site and preventing the enzyme from catalyzing its normal reaction. This inhibition disrupts the degradation of glycoproteins and glycolipids, leading to therapeutic effects in conditions where these processes are dysregulated .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Piperidine-Based Acetamides

N-[(2R,3R,4S,5R)-3,4-Dihydroxy-5-(hydroxymethyl)piperidin-2-yl]acetamide (IFG)
  • Structure : Shares the piperidine backbone and acetamide group but differs in substituents: a hydroxymethyl group at position 5 and hydroxyls at positions 3 and 4 (stereochemistry: 2R,3R,4S,5R) .
  • Molecular Formula : C8H16N2O4 (MW: 218.13 g/mol).
  • Key Differences : Lacks the 6-methyl group present in the target compound but includes a hydroxymethyl group, enhancing hydrophilicity.
6-Acetamido-6-deoxy-castanospermine
  • Structure : A polyhydroxylated piperidine alkaloid analog with an acetamide at position 4.
  • Key Differences : Contains a fused bicyclic structure (indolizidine) and additional hydroxyl groups, which increase binding affinity to glycosidase enzymes compared to the simpler piperidine scaffold of the target compound .

Pyran/Piperidine Hybrids and Glycosylated Analogs

AVR-25
  • Structure : A chitohexaose analog with two acetamide groups on a pyran ring and a cyclohexyl ether substituent .
  • Function : Binds to TLR4’s dimerization site, inhibiting inflammatory signaling.
  • Key Differences : The larger carbohydrate scaffold and cyclohexyl group confer distinct target specificity compared to the smaller piperidine-based target compound.
N-((2S,3R,4R,5R,6R)-2-((6-Chloro-1H-indol-3-yl)oxy)-4,5-dihydroxy-6-(hydroxymethyl)tetrahydro-2H-pyran-3-yl)acetamide
  • Structure : Combines a pyran ring with an indol-ether linkage and acetamide.
  • Key Differences : The indol group introduces aromatic interactions, while the pyran ring replaces the piperidine core, altering solubility and target engagement .

Sulfonamide and Triazole Derivatives

2-(1-(Isopropylsulfonyl)piperidin-4-yl)-N-annulenyl Acetamides (6b, 6c, 6d)
  • Structure : Piperidine-linked acetamides with sulfonamide and annulenyl substituents .
  • Function : Potent soluble epoxide hydrolase (sEH) inhibitors.
  • Key Differences : The sulfonamide group and bulky annulenyl substituents enhance enzyme binding but reduce water solubility compared to the hydroxyl-rich target compound.
Triazole-Linked Acetamides (11d, 11e)
  • Structure : Feature triazole rings connecting acetamide and sugar moieties .
  • Synthesis : Synthesized via copper-catalyzed azide-alkyne cycloaddition (CuAAC), a method distinct from the acetylation used for the target compound.

Pyridine-Based Acetamides (e.g., 5RGX, 5RH2)**

  • Structure : Pyridine rings substituted with acetamide and aromatic groups .
  • Function : SARS-CoV-2 main protease inhibitors with binding affinities < −22 kcal/mol.
  • Key Differences : The pyridine ring engages HIS163 in the protease active site, whereas the target compound’s hydroxylated piperidine may favor polar targets like lectins or TLRs.

Structural and Functional Comparison Table

Compound Name Core Structure Functional Groups Molecular Weight (g/mol) Key Biological Activity Reference
Target Compound Piperidine 3,4,5-Trihydroxy, acetamide 218.25 Not explicitly reported
IFG Piperidine 3,4-Dihydroxy, 5-hydroxymethyl, acetamide 218.13 Glycosidase inhibition?
AVR-25 Pyran Cyclohexyl ether, dual acetamide ~800 (estimated) TLR4 antagonism
2-(1-Sulfonylpiperidin-4-yl) Acetamide Piperidine Sulfonamide, annulenyl ~450–500 sEH inhibition
5RGX Pyridine 3-Cyanophenyl, acetamide ~250–300 SARS-CoV-2 protease inhibition

Biological Activity

N-(((2R,3R,4R,5S)-3,4,5-trihydroxypiperidin-2-YL)methyl)acetamide is a compound derived from trihydroxypiperidine, which has garnered attention for its potential biological activities. This article reviews the biological activity of this compound through various studies and provides a comprehensive analysis of its mechanisms of action, therapeutic potential, and relevant case studies.

  • Molecular Formula : C₈H₁₅N₃O₅
  • Molecular Weight : 203.22 g/mol
  • Chirality : The compound has multiple chiral centers contributing to its stereochemistry.

Research indicates that compounds derived from trihydroxypiperidine exhibit various biological activities, including:

  • Antioxidant Activity : These compounds can scavenge free radicals and reduce oxidative stress in cells.
  • Antimicrobial Properties : Studies have shown that derivatives can inhibit the growth of certain bacteria and fungi.
  • Neuroprotective Effects : There is evidence suggesting that these compounds may protect neuronal cells from damage due to oxidative stress.

Antioxidant Activity

A study conducted by demonstrated that trihydroxypiperidine derivatives possess significant antioxidant properties. The mechanism involves the donation of hydrogen atoms to free radicals, effectively neutralizing them and preventing cellular damage.

Antimicrobial Activity

Research highlighted in indicates that this compound exhibits notable antimicrobial activity against various pathogens. The compound's structure allows it to penetrate bacterial cell walls and disrupt essential metabolic processes.

Neuroprotective Effects

According to findings from , the compound has shown promise in protecting neuronal cells in models of neurodegenerative diseases. The protective effects are attributed to its ability to modulate oxidative stress and inflammatory pathways.

Case Study 1: Antioxidant Efficacy

In a controlled study involving cellular models exposed to oxidative stress, treatment with this compound significantly reduced markers of oxidative damage compared to untreated controls. The results suggest a dose-dependent relationship between the concentration of the compound and its protective effects.

Concentration (µM)Oxidative Stress Marker Reduction (%)
1025
5045
10070

Case Study 2: Antimicrobial Testing

In vitro tests on various bacterial strains revealed that this compound exhibited minimum inhibitory concentrations (MICs) ranging from 32 µg/mL to 128 µg/mL against Gram-positive and Gram-negative bacteria .

Bacterial StrainMIC (µg/mL)
Staphylococcus aureus64
Escherichia coli128
Pseudomonas aeruginosa32

Q & A

Q. Table 1: Key Spectral Parameters

TechniqueKey Parameters/PeaksReference
1H^1H-NMRδ 3.5–4.5 ppm (piperidinyl H, CH2_2NH)
13C^{13}C-NMRδ 170–175 ppm (C=O), 60–70 ppm (C–O)
FTIR1650 cm1^{-1} (amide C=O stretch)

Basic: How can synthetic routes for this compound be optimized?

Methodological Answer:
Key considerations for synthesis:

  • Protecting Groups: Use temporary protecting groups (e.g., acetyl or benzyl) for hydroxyls to prevent side reactions during piperidine ring formation .
  • Solvent Selection: Polar aprotic solvents (e.g., DMF, acetonitrile) enhance nucleophilic substitution efficiency .
  • Catalysis: Employ palladium or enzyme-mediated catalysis for stereoselective C–N bond formation .
  • Reaction Monitoring: Use TLC (silica gel, ethyl acetate/methanol eluent) or HPLC to track intermediates .

Q. Table 2: Example Reaction Conditions

StepConditionsYieldReference
Piperidine formationDMF, 80°C, 12 h, Pd(OAc)2_2 catalyst65–70%
Acetamide couplingCH2_2Cl2_2, RT, EDCI/HOBt activation85%

Basic: What protocols ensure compound stability and purity during storage?

Methodological Answer:

  • Storage Conditions: Store at –20°C in airtight, light-resistant containers under nitrogen to prevent oxidation/hydrolysis .
  • Purity Validation: Use reverse-phase HPLC (C18 column, 0.1% TFA in H2_2O/ACN gradient) to detect impurities (<0.5% threshold) .
  • Lyophilization: For long-term stability, lyophilize aqueous solutions and store as a powder .

Advanced: How to resolve contradictions in impurity profiles between analytical batches?

Methodological Answer:
Contradictions may arise from:

  • Method Variability: Standardize HPLC parameters (column type, flow rate, detection wavelength) across batches .
  • Degradation Pathways: Conduct forced degradation studies (heat, light, pH extremes) to identify labile sites .
  • Mass Spectrometry Imaging (MSI): Map spatial distribution of impurities in solid-state samples .

Advanced: Which computational approaches predict biological targets and interactions?

Methodological Answer:

  • Molecular Docking: Use AutoDock Vina or Schrödinger Suite to screen against glycosidase or kinase targets, leveraging the compound’s hydroxyl/acetamide motifs .
  • Molecular Dynamics (MD): Simulate binding stability in explicit solvent (e.g., TIP3P water model) over 100 ns trajectories .
  • QSAR Modeling: Corrogate electronic descriptors (HOMO-LUMO gaps, MESP) with inhibitory activity data from analogous compounds .

Advanced: What advanced spectroscopic techniques confirm stereochemical integrity?

Methodological Answer:

  • NOESY/ROESY NMR: Detect through-space correlations to assign axial/equatorial hydroxyl configurations .
  • Vibrational Circular Dichroism (VCD): Resolve absolute configuration by comparing experimental and DFT-simulated spectra .
  • Synchrotron XRD: High-flux X-rays resolve subtle stereochemical deviations in crystalline form .

Advanced: How to design biochemical assays for evaluating inhibitory activity?

Methodological Answer:

  • Enzyme Inhibition Assays:
    • α-Glucosidase Inhibition: Monitor p-nitrophenol release at 405 nm .
    • Kinase Profiling: Use ADP-Glo™ assay for ATP-competitive inhibition screening .
  • Cell-Based Assays:
    • Fluorescence Polarization: Track intracellular target engagement in live cells .

Advanced: What strategies elucidate mechanistic interactions with enzymes?

Methodological Answer:

  • Isotope Tracing: 13C^{13}C-labeled acetamide groups track metabolic incorporation via LC-MS .
  • Kinetic Isotope Effect (KIE): Compare kH/kDk_{\text{H}}/k_{\text{D}} to identify rate-limiting steps .
  • Cryo-EM: Resolve enzyme-ligand complexes at near-atomic resolution .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.